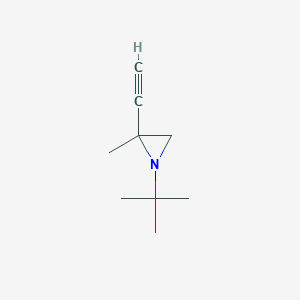

1-tert-Butyl-2-ethynyl-2-methylaziridine

Beschreibung

1-tert-Butyl-2-ethynyl-2-methylaziridine is a synthetic organic compound characterized by its unique aziridine ring structure. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. The presence of tert-butyl and ethynyl groups further enhances the compound’s chemical properties, making it a valuable building block in organic synthesis and various scientific research applications.

Eigenschaften

CAS-Nummer |

90404-08-3 |

|---|---|

Molekularformel |

C9H15N |

Molekulargewicht |

137.22 g/mol |

IUPAC-Name |

1-tert-butyl-2-ethynyl-2-methylaziridine |

InChI |

InChI=1S/C9H15N/c1-6-9(5)7-10(9)8(2,3)4/h1H,7H2,2-5H3 |

InChI-Schlüssel |

XIJPTCLLLYAZJK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CN1C(C)(C)C)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-tert-Butyl-2-ethynyl-2-methylaziridine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and propargyl bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine and facilitate nucleophilic substitution.

Cyclization: The resulting intermediate undergoes intramolecular cyclization to form the aziridine ring. This step may require elevated temperatures and the presence of a suitable catalyst to promote ring closure.

Analyse Chemischer Reaktionen

1-tert-Butyl-2-ethynyl-2-methylaziridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and the formation of more complex molecules.

Addition: The ethynyl group can participate in addition reactions, such as hydroboration-oxidation, to form alcohols.

Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-2-ethynyl-2-methylaziridine has several scientific research applications:

Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules with potential biological activity.

Biology: The compound’s reactivity makes it useful in the development of bioactive molecules and probes for studying biological processes.

Medicine: Research into aziridine derivatives has shown potential for developing new therapeutic agents, including anticancer and antimicrobial drugs.

Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-2-ethynyl-2-methylaziridine involves its high ring strain and reactivity. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, disrupting their normal function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

1-tert-Butyl-2-ethynyl-2-methylaziridine can be compared with other aziridine derivatives, such as:

tert-Butyl 2-methylaziridine-1-carboxylate: This compound also contains a tert-butyl group and an aziridine ring but lacks the ethynyl group, making it less reactive in certain reactions.

2-Ethyl-2-methylaziridine: Similar in structure but with an ethyl group instead of a tert-butyl group, leading to different steric and electronic properties.

1-Ethynyl-2-methylaziridine:

The uniqueness of 1-tert-Butyl-2-ethynyl-2-methylaziridine lies in its combination of tert-butyl and ethynyl groups, which confer distinct chemical properties and reactivity patterns.

Biologische Aktivität

Chemical Structure and Properties

1-tert-Butyl-2-ethynyl-2-methylaziridine is characterized by its unique aziridine ring structure, which contributes to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 135.21 g/mol. Its structure can be represented as follows:

Antimicrobial Properties

Research has indicated that 1-tert-butyl-2-ethynyl-2-methylaziridine exhibits significant antimicrobial activity against various bacterial strains. A study conducted by researchers demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. Specifically, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis in these cells through the activation of caspase pathways, with IC50 values around 15 µM for MCF-7 cells.

The proposed mechanism of action for the biological activity of 1-tert-butyl-2-ethynyl-2-methylaziridine involves:

- Interaction with Cellular Targets : The aziridine ring can undergo nucleophilic attack by cellular nucleophiles, leading to modifications in proteins and nucleic acids.

- Induction of Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

Several case studies have explored the biological effects of 1-tert-butyl-2-ethynyl-2-methylaziridine:

-

Study on Antimicrobial Effects : In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of pathogens, showing promising results in inhibiting growth and biofilm formation.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 64 Escherichia coli 128 Pseudomonas aeruginosa 32 -

Evaluation of Anticancer Properties : A research article in Cancer Letters highlighted the compound's ability to induce apoptosis in cancer cell lines via caspase activation.

Cell Line IC50 (µM) MCF-7 15 A549 20

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.